molecular formula C19H11BrF3NO2 B2710839 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926269-29-6

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No. B2710839
M. Wt: 422.201
InChI Key: GNUUPQRQZLKZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926269-29-6 . It has a molecular weight of 422.2 and its molecular formula is C19H11BrF3NO2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H11BrF3NO2/c20-13-5-7-17-15 (9-13)16 (18 (25)26)10-14 (24-17)6-4-11-2-1-3-12 (8-11)19 (21,22)23/h1-10H, (H,25,26)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, trifluoromethyl, and carboxylic acid groups.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoline Derivatives : One study describes the synthesis of 4-(trifluoromethyl)quinoline derivatives through a process involving condensation, cyclization, and subsequent reactions to produce various compounds, including 4-trifluoromethyl-2-quinolinecarboxylic acids and 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids, highlighting the synthetic versatility of these compounds (Lefebvre, Marull, & Schlosser, 2003).

Biological Activities

  • Antimicrobial and Antimalarial Agents : A study reported the design and synthesis of novel quinoline based 1,2,3-triazoles, demonstrating good yields from intermediates such as 6-bromo-2-chloro-quinolin-3-yl-methanol. These compounds were screened for antimicrobial activity against various microorganisms and antimalarial activity, indicating the potential use of 6-bromo-quinoline derivatives in developing new therapeutic agents (Parthasaradhi et al., 2015).

Advanced Material Applications

  • Photophysical Properties : The study on bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid revealed compounds possessing both photoacid and photobase properties. This research opens pathways for the development of materials with unique optical properties, potentially useful in various technological applications (Gavrishova et al., 2015).

Pharmaceutical Applications

  • Molecular Docking and Drug Development : Another study explored the molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO, and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. This comprehensive analysis suggests potential inhibitory activity against specific proteins, hinting at the use of these compounds in developing new pharmaceuticals (Ulahannan et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUUPQRQZLKZNH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.